molecular formula C14H17BrN2 B047024 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole CAS No. 121206-76-6

5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole

Cat. No. B047024
CAS RN: 121206-76-6
M. Wt: 293.2 g/mol
InChI Key: OWTKCABHRSIAJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole, also known as 5-Bromo-indole, is a heterocyclic aromatic organic compound. It is a member of the indole family, and is used in a variety of scientific research applications. 5-Bromo-indole has a wide range of applications, from being used as a synthetic intermediate in the synthesis of pharmaceuticals, to being used as a fluorescent probe in biological research.

Scientific Research Applications

  • Synthesis of Naratriptan Hydrochloride : This compound is a key intermediate in the synthesis of naratriptan hydrochloride, a drug used for treating migraines (Shashikumar et al., 2010).

  • 5-HT6 Receptor Antagonists : A series of derivatives including this compound have shown potential as potent and selective 5-HT6 receptor antagonists. These have good pharmacokinetic profiles and do not impact cytochrome, suggesting their utility in neurological therapies (Nirogi et al., 2015).

  • Thermal Stability : The compound has been synthesized with good thermal stability up to 215°C, which is significant in materials science and chemical stability studies (Barakat et al., 2017).

  • Photochemical Applications : It is involved in producing photoadducts such as 5-(7-indolyl)uracil, important in photochemistry and potential therapeutic applications (Celewicz, 1989).

  • Anticancer Activity : New 5-bromo derivatives of indole and spiroindole phytoalexins synthesized from this compound show partial anticancer activity on leukemia cell lines (Očenášová et al., 2015).

  • Antibacterial Applications : Heterocyclic compounds derived from this compound exhibit high antibacterial activity, suggesting their potential in pharmaceutical applications (Mageed et al., 2021).

  • Cancer Therapy : Studies have shown that indole derivatives of this compound have superior cytotoxic and anti-vascular effects on chemoresistant cancer cells, indicating potential in future cancer therapies (Mahal et al., 2016).

Mechanism of Action

The mechanism of action of “5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole” is not explicitly mentioned in the available literature .

Safety and Hazards

The safety and hazards associated with “5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole” are not explicitly mentioned in the available literature .

Future Directions

The future directions for the study and application of “5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole” are not explicitly mentioned in the available literature .

properties

IUPAC Name

5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2/c1-17-6-4-10(5-7-17)13-9-16-14-3-2-11(15)8-12(13)14/h2-3,8-10,16H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTKCABHRSIAJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00577888
Record name 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

121206-76-6
Record name 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole (44.6 g, 153 mmol) in 1.95 L tetrahydrofuran was added 9.0 gm platinum oxide. The reaction mixture was hydrogenated with an initial hydrogen pressure of 60 p.s.i. at ambient temperature for 24 hours. The reaction mixture was filtered and the filtrate concentrated under reduced pressure. The residue was recrystallized from acetonitrile to give 32.6 gm (73.7%) of the title compound as a white solid. MS(m/e): 293(M+). EA calculated for C14H17N2Br: C, 57.32; H, 5.96; N, 9.69. Found: C, 57.35; H, 5.84; N, 9.55.
Quantity
44.6 g
Type
reactant
Reaction Step One
Quantity
1.95 L
Type
solvent
Reaction Step One
Quantity
9 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
73.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole
Reactant of Route 2
Reactant of Route 2
5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole
Reactant of Route 3
Reactant of Route 3
5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole
Reactant of Route 4
5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole
Reactant of Route 5
Reactant of Route 5
5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole
Reactant of Route 6
5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole

Q & A

Q1: What is the significance of the improved synthesis process for 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole described in the research?

A1: The research paper focuses on optimizing the synthesis of this compound, a crucial intermediate in producing Naratriptan Hydrochloride []. This compound is a vital building block for Naratriptan, a drug used to treat migraines. The researchers developed a novel one-pot synthesis method using triethyl silane, which is particularly beneficial for large-scale production []. This improved process likely offers advantages in terms of yield, cost-effectiveness, and reduced environmental impact compared to previous methods.

Q2: Can you elaborate on the applications of this compound beyond its role as an intermediate in Naratriptan synthesis?

A2: While the primary application of this compound highlighted in the research is its use in Naratriptan synthesis [], its unique structure could potentially lend itself to other applications. These might include:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.